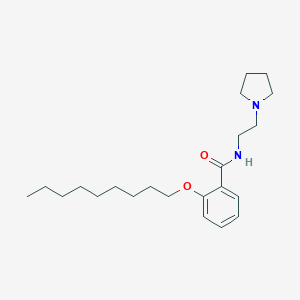

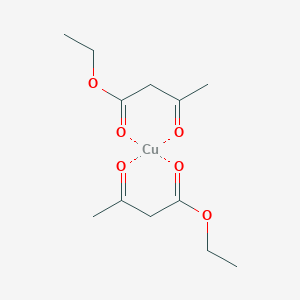

Copper;ethyl 3-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Copper;ethyl 3-oxobutanoate and related compounds have been synthesized through different methods, demonstrating their versatility and application in chemical vapor deposition (CVD) processes and the formation of various heterocycles. For instance, bis(alkyl 3-oxobutanoato)copper(II) compounds have been synthesized and utilized to deposit copper films at temperatures as low as 160°C, showing conformal coverage on patterned substrates (Hwang, Choi, & Shim, 1996). Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the compound's potential in diverse chemical reactions (Honey, Pasceri, Lewis, & Moody, 2012).

Molecular Structure Analysis

The molecular structure of copper;ethyl 3-oxobutanoate and its derivatives has been elucidated through various techniques, including X-ray diffraction. These analyses reveal the coordination environment around the copper ions and the geometry of the complexes, providing insight into their chemical behavior and reactivity. For example, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate demonstrates the Z conformation about the C=C bond, highlighting the structural aspects critical for understanding its chemical properties (Kumar et al., 2016).

Chemical Reactions and Properties

Copper;ethyl 3-oxobutanoate participates in various chemical reactions, forming complexes with significant biological activity and binding to DNA. These reactions underline the compound's importance in medicinal chemistry and materials science. Copper(II) complexes with substituted thiosemicarbazones of alpha-ketoglutaric acid, for instance, have shown DNA binding capabilities and biological activity, suggesting their potential in therapeutic applications (Baldini et al., 2004).

科学研究应用

-

Organic Synthesis

- Ethyl acetoacetate is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .

- It is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation . A subsequent thermal decarboxylation is also possible .

-

Reduction

-

Transesterification

-

Food Flavoring

-

Preparation

- At large scale, ethyl acetoacetate is industrially produced by treatment of diketene with ethanol .

- The small scale preparation of ethyl acetoacetate is a classic laboratory procedure. It involves Claisen condensation of ethyl acetate. Two moles of ethyl acetate condense to form one mole each of ethyl acetoacetate and ethanol .

-

Keto-enol Tautomerism

未来方向

While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .

属性

IUPAC Name |

copper;ethyl 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBDNJOVKJMDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;ethyl 3-oxobutanoate | |

CAS RN |

14284-06-1 |

Source

|

| Record name | Copper, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)